

A Comparative Analysis of NA-1-157 Inhibition Kinetics Across Diverse Carbapenemase Classes

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Compound of Interest

Compound Name: NA-1-157

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A deep dive into the inhibitory prowess of the novel carbapenem **NA-1-157** reveals distinct kinetic profiles against various carbapenemases, highlighting its potential as a potent inhibitor, particularly against specific enzyme families. This guide provides a comparative summary of the available experimental data on the inhibition kinetics of **NA-1-157**, offering valuable insights for researchers and drug development professionals in the field of antibiotic resistance.

NA-1-157, a novel C5 α -methyl-substituted carbapenem, has demonstrated significant promise in overcoming carbapenem resistance mediated by certain classes of β -lactamase enzymes. Its unique structural modification alters its interaction with the active sites of these enzymes compared to traditional carbapenems. This guide synthesizes the findings from multiple studies to present a clear comparison of its inhibitory activity against key carbapenemases.

Quantitative Comparison of Inhibition Kinetics

The inhibitory activity of **NA-1-157** has been characterized against several clinically relevant carbapenemases. The following table summarizes the key kinetic parameters, providing a direct comparison of its efficacy across different enzyme types.

Carbapenemase	Ambler Class	Key Kinetic Parameters	Efficacy Summary
GES-5	A	Inactivation efficiency (kinact/KI): $(2.9 \pm 0.9) \times 10^5 \text{ M}^{-1}\text{s}^{-1}$ Acylation: Biphasic, with a rapid initial phase Deacylation (k3): $(2.4 \pm 0.3) \times 10^{-7} \text{ s}^{-1}$ (extremely slow) [1][2]	Potent irreversible inhibitor with a long residence time of approximately 48 days.[1][2]
OXA-23	D	Deacylation Rate: >2,000-fold decrease compared to meropenem	Acts as an inhibitor due to severely compromised deacylation.
OXA-48	D	Catalytic Efficiency: 30- to 50-fold lower than imipenem and meropenem Acylation Rate: 10,000- to 36,000-fold slower than commercial carbapenems[3][4]	Poor substrate with severely impaired acylation, effectively acting as an inhibitor. [3][4]
KPC-2	A	No specific kinetic data available in the searched literature.	Data not available.
NDM-1	B	No specific kinetic data available in the searched literature.	Data not available.
VIM-1	B	No specific kinetic data available in the searched literature.	Data not available.

Mechanism of Action: A Tale of Two Interactions

The available data suggests that **NA-1-157**'s efficacy stems from its ability to form a stable acyl-enzyme intermediate with serine-based carbapenemases (Classes A and D). The C5 α -methyl group appears to play a crucial role in sterically hindering the deacylation process, effectively trapping the enzyme in an inactive state.

For GES-5, this leads to a very slow deacylation rate, resulting in potent, time-dependent inactivation.[1][2] In the case of OXA-48, the primary mechanism of inhibition is the drastically reduced rate of acylation, making it a very poor substrate for the enzyme.[3][4] With OXA-23, the inhibition is primarily driven by a significant reduction in the deacylation rate.

Experimental Protocols

The determination of the inhibition kinetics of **NA-1-157** against various carbapenemases involves a series of well-established biochemical assays. Below is a detailed methodology for key experiments.

Determination of Steady-State Kinetic Parameters

- Enzyme and Inhibitor Preparation:
 - Recombinant carbapenemase enzymes (e.g., GES-5, OXA-48) are expressed and purified to homogeneity.
 - The concentration of the active enzyme is determined by titration with a known inhibitor or by active site titration.
 - **NA-1-157** is dissolved in an appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to create a stock solution of known concentration.
- Hydrolysis Assay using a Chromogenic Substrate (e.g., Nitrocefin or CENTA):
 - The hydrolysis of a chromogenic substrate is monitored spectrophotometrically in the absence and presence of **NA-1-157**.
 - The assay is performed in a microplate reader or a spectrophotometer with temperature control.

- The reaction mixture contains the carbapenemase enzyme, the chromogenic substrate at a concentration close to its K_m value, and varying concentrations of **NA-1-157** in the chosen buffer.
- The rate of hydrolysis is measured by monitoring the change in absorbance at the specific wavelength for the chosen substrate (e.g., 486 nm for nitrocefin).
- Data Analysis to Determine K_i :
 - The initial velocities (v_o) are plotted against the inhibitor concentration.
 - The data are fitted to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis to determine the inhibition constant (K_i).

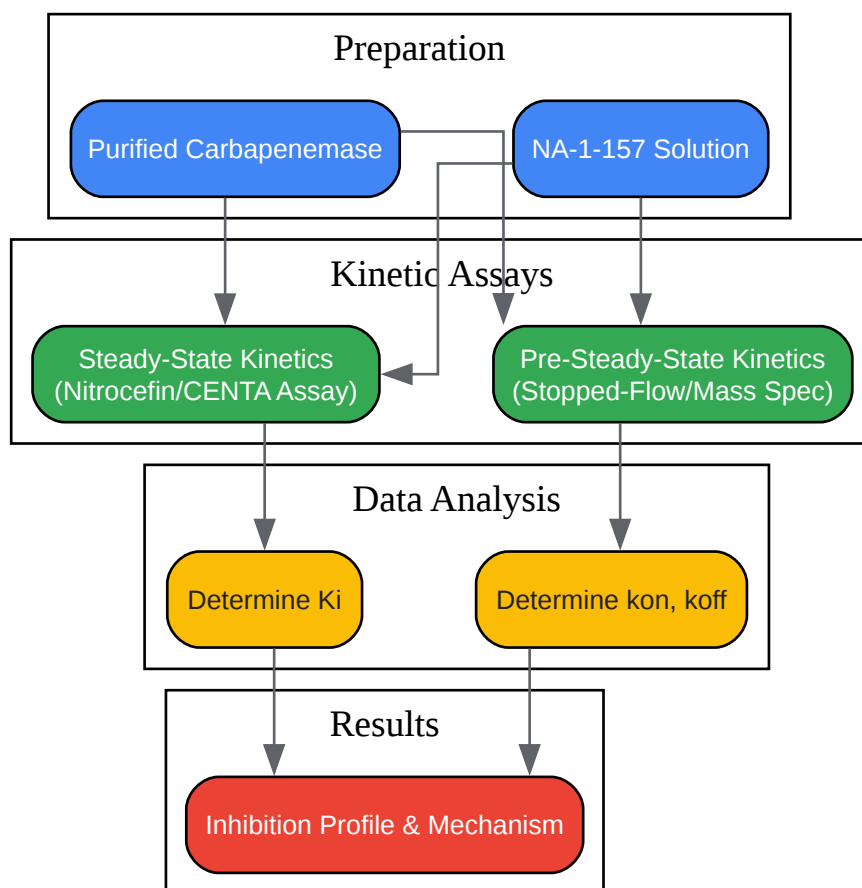
Determination of Acylation and Deacylation Rates (k_2 and k_3)

- Rapid Quench or Stopped-Flow Spectroscopy:
 - To measure the rate of acylation (k_2), the enzyme is rapidly mixed with a saturating concentration of **NA-1-157** in a stopped-flow apparatus.
 - The formation of the acyl-enzyme intermediate can be monitored by changes in intrinsic protein fluorescence or by using a reporter substrate.
- Mass Spectrometry (ESI-LC/MS):
 - The enzyme is incubated with **NA-1-157** for various time points.
 - The reaction is quenched, and the protein is analyzed by ESI-LC/MS to determine the mass of the native enzyme and the acylated enzyme.
 - The rate of formation of the acyl-enzyme complex provides the acylation rate.
 - To determine the deacylation rate (k_3), the stable acyl-enzyme complex is isolated and incubated in a buffer.
 - The rate of regeneration of the native enzyme is monitored over time by ESI-LC/MS.

- Calculation of Inactivation Efficiency (k_{inact}/K_I):
 - For time-dependent inhibitors, the second-order rate constant of inactivation (k_{inact}/K_I) is determined by measuring the rate of inactivation at different inhibitor concentrations.
 - The observed rate of inactivation (k_{obs}) is plotted against the inhibitor concentration, and the slope of the resulting line gives the k_{inact}/K_I value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the inhibition of carbapenemases by a novel compound like **NA-1-157**.



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